Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate
Description
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic scaffold with a 7-oxa (oxygen-containing) ring and an ethyl ester group. This structure combines conformational rigidity with functional versatility, making it valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(13)11(12)7-10(8-11)3-5-14-6-4-10/h2-8,12H2,1H3 |
InChI Key |
PAIGEROHDCTDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. For instance, starting from a suitable precursor such as a dihydroxy compound, cyclization can be induced using acid catalysts under controlled temperatures.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. A common method involves the reaction of the spirocyclic intermediate with an amine under basic conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique spirocyclic structure.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its potential bioactivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s spiro[3.5]nonane core distinguishes it from linear or monocyclic analogs. The 7-oxa group introduces polarity and hydrogen-bonding capacity, while the ethyl ester enhances lipophilicity. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Bioactivity: Diazaspiro[3.5]nonane derivatives (e.g., 2a, 2b in ) exhibit nanomolar affinity for sigma receptors, with substituents like phenyl or benzyl enhancing selectivity . The 7-oxa group in the target compound may improve solubility compared to nitrogen-containing analogs (e.g., diazaspiro compounds), which could influence blood-brain barrier penetration .
- Physicochemical Properties: Topological Polar Surface Area (TPSA): 2-Oxaspiro[3.5]nonane-7-methanol has a TPSA of 40.5 Ų , while diazaspiro analogs (e.g., AD172 in ) likely have higher TPSA due to additional nitrogen atoms, affecting permeability. LogP: Ethyl ester groups increase lipophilicity (e.g., Ethyl 2-azaspiro[4.4]nonane-7-carboxylate has estimated LogP ~2.5), whereas amino groups may reduce it .
Biological Activity
Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C11H17N1O3
Molecular Weight : 211.26 g/mol
Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity by allowing unique interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic framework enables the compound to fit into unique binding sites, potentially modulating enzyme activity and influencing cellular processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic effects.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting signaling pathways.
Cytotoxicity Studies
Preliminary studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. This compound's structural features may allow it to modulate signaling pathways involved in cell survival and proliferation, indicating potential as an anticancer agent.
Case Studies
- Antitumor Activity : A study involving hybrid molecules containing spirocyclic structures showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis and exhibiting antioxidant properties. While this study did not focus specifically on this compound, it highlights the therapeutic potential of similar compounds in cancer treatment .
- Enzyme Inhibition Studies : Research focused on enzyme inhibition found that modifications in the structural features of spirocyclic compounds can enhance binding affinity and inhibitory effects on target enzymes. This suggests that this compound could be further explored for its enzyme-inhibitory properties .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
